molecular formula C8H7N3O2 B566391 6-Methyl-4-nitro-1H-benzimidazole CAS No. 101420-64-8

6-Methyl-4-nitro-1H-benzimidazole

Cat. No.: B566391
CAS No.: 101420-64-8
M. Wt: 177.163
InChI Key: LZGGIVJGTACOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-nitro-1H-benzimidazole is a novel benzimidazole derivative offered for biological and pharmacological research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. Scientific literature indicates that nitro-substituted benzimidazole derivatives, particularly those with substitutions at the 4, 5, or 6 positions of the benzimidazole core, are of significant interest in early-stage drug discovery . Compounds with this core structure have demonstrated potential as therapeutic agents due to their ability to interact with critical biological targets. Research on analogous structures has shown that the introduction of a nitro group can be associated with potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , as well as antifungal activity . Furthermore, nitro-benzimidazoles have been investigated for their anticancer properties. The cytotoxic activity is often related to the inhibition of enzymes like dihydrofolate reductase (DHFR) or interactions with DNA-topoisomerase complexes . The specific molecular architecture of 6-Methyl-4-nitro-1H-benzimidazole, combining a methyl and a nitro group, makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new antimicrobial and anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

101420-64-8

Molecular Formula

C8H7N3O2

Molecular Weight

177.163

IUPAC Name

6-methyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-8(10-4-9-6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10)

InChI Key

LZGGIVJGTACOLD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2

Synonyms

Benzimidazole,6-methyl-4-nitro-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Molecular Properties

The biological and physicochemical properties of benzimidazoles are highly sensitive to substituent positions. Below is a comparative table of key structural analogs:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
6-Methyl-4-nitro-1H-benzimidazole 4-NO₂, 6-CH₃ C₈H₇N₃O₂ 177.16 Hypothesized antimicrobial/antioxidant
4-Methoxy-2-methyl-6-nitro-1H-benzimidazole 2-CH₃, 4-OCH₃, 6-NO₂ C₉H₉N₃O₃ 207.19 Not explicitly reported
6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole 2-(4-NO₂C₆H₄), 6-NO₂ C₁₃H₈N₄O₄ 284.23 Antimicrobial activity
1-Methyl-6-nitro-1H-benzimidazole 1-CH₃, 6-NO₂ C₈H₇N₃O₂ 177.16 Cytotoxic, antioxidant, planar nitro group

Key Observations :

  • Positional Isomerism : 6-Methyl-4-nitro-1H-benzimidazole and 1-Methyl-6-nitro-1H-benzimidazole share the same molecular formula but differ in substituent positions. The nitro group at position 4 (vs. 6) likely alters electronic conjugation and biological target interactions .
  • Steric and Electronic Effects : The 4-nitro group in the target compound may exhibit different conjugation with the benzimidazole ring compared to 6-nitro derivatives, where nitro groups are rotated ~10° from the ring plane, reducing electronic delocalization .
Cytotoxicity and DNA Interaction
  • 1-Methyl-6-nitro-1H-benzimidazole : Exhibits cytotoxicity via DNA-topoisomerase inhibition. The 6-nitro group’s hydrogen-bond-accepting capability enhances interaction with enzyme residues near DNA intercalation sites .
  • 6-Methyl-4-nitro-1H-benzimidazole : The nitro group at position 4 may interact less effectively with topoisomerase due to steric hindrance or altered electronic distribution, though experimental validation is needed.
Antimicrobial Activity
  • 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole : Demonstrates broad-spectrum antimicrobial activity attributed to the electron-withdrawing nitro groups enhancing membrane penetration .

Structural and Spectroscopic Comparisons

Infrared Spectroscopy
  • Nitro Group Stretching : Nitro groups typically exhibit asymmetric (1500–1350 cm⁻¹) and symmetric (1350–1250 cm⁻¹) stretching vibrations. In 1-methyl-6-nitro derivatives, these peaks are shifted due to reduced conjugation with the ring .
  • Methyl Group Signals : Methyl groups in position 6 (target compound) vs. position 1 (1-methyl-6-nitro analog) would show distinct $ ^1 \text{H NMR} $ shifts. For example, methyl protons in benzimidazolamines resonate at δ ~2.40 ppm .
Crystallographic Data
  • Planarity and Conjugation : In 1-methyl-6-nitro-1H-benzimidazole, the benzimidazole ring is planar, but the nitro group is rotated by 10.4°, limiting conjugation. A nitro group at position 4 may adopt a different dihedral angle, altering crystal packing and solubility .

Q & A

Q. What are the common synthetic routes for 6-Methyl-4-nitro-1H-benzimidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of 2-nitroaniline with formaldehyde and methyl iodide under basic conditions (e.g., NaOH or K₂CO₃ in DMSO) . Key parameters include:

  • Temperature : Reactions often proceed at 80–100°C for 4–6 hours.
  • Catalysts : Base selection (e.g., K₂CO₃ vs. NaOH) affects nitro-group stability and methylation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Comparative studies show that optimizing stoichiometry (e.g., 1.2 eq methyl iodide) minimizes byproducts like N-methylated isomers .

Q. What spectroscopic and crystallographic methods are recommended for characterizing 6-Methyl-4-nitro-1H-benzimidazole and its derivatives?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns (e.g., methyl at δ 2.5 ppm, nitro at δ 8.2 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 192 [M+H]⁺) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in nitro-group orientation and hydrogen bonding (e.g., C–H···O interactions) .

Q. How can computational chemistry tools predict the reactivity of 6-Methyl-4-nitro-1H-benzimidazole in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the C4 position as electrophilic due to nitro-group electron withdrawal. This predicts preferential substitution at C4 in reactions with amines or thiols .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on the biological activity of 6-Methyl-4-nitro-1H-benzimidazole derivatives?

Contradictions in antimicrobial or antitumor activity often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to control inoculum size and solvent effects .
  • Structural Confounders : Compare analogs (e.g., 6-methyl vs. 6-bromo derivatives) to isolate substituent effects.
  • Time-Series Analysis : Use longitudinal studies (e.g., 3-month cytotoxicity assays) to distinguish short-term efficacy from resistance development .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 6-Methyl-4-nitro-1H-benzimidazole?

  • Directing Groups : The nitro group directs electrophiles (e.g., bromine) to the C5 position , while methyl at C6 sterically hinders C7 substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at C5 by stabilizing transition states.
  • Catalysis : Lewis acids (e.g., FeCl₃) improve yields in Friedel-Crafts alkylation by activating electrophiles .

Q. What protocols validate the stability of 6-Methyl-4-nitro-1H-benzimidazole under varying storage conditions for long-term studies?

  • Accelerated Degradation Testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for nitro-group reduction or methyl oxidation.
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials reduce decomposition by 60% compared to clear glass .
  • Cryopreservation : Lyophilized samples stored at −80°C show no degradation after 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.